5-chloro-4H-imidazo[4,5-b]pyridine
Description
5-Chloro-4H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system with a chlorine substituent at the 5-position. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor backbone. Its synthesis often involves condensation reactions using sodium dithionite (Na₂S₂O₄) under reflux, yielding moderate purity (e.g., 50% in one protocol) . The compound’s bioactivity is attributed to its ability to mimic ATP-binding motifs in kinase domains, making it a template for drug discovery .
Properties
IUPAC Name |
5-chloro-4H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBPQVLQOHMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N2)NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-chloro-4H-imidazo[4,5-b]pyridine” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution. For example:
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Amination : Reaction with primary amines (e.g., benzylamine) in H₂O-isopropyl alcohol (IPA) at 80°C yields N-substituted derivatives. This reaction proceeds via an SNAr mechanism, forming intermediates like N-substituted pyridine-2,3-diamines .
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Reduction : The nitro group in precursors (e.g., 2-chloro-3-nitropyridine) is reduced using Zn/HCOONH₃ to generate 2,3-diaminopyridines, which undergo cyclization with aldehydes to form imidazo[4,5-b]pyridines .
Key Data :
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SNAr with benzylamine | H₂O-IPA, 80°C, 2 h | 90 | |
| Nitro reduction (Zn/HCOONH₃) | 80°C, 45 min | 85–90 |
Heteroannulation with Aldehydes
The diaminopyridine intermediate reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imidazo[4,5-b]pyridines via imine formation and cyclization. Mechanistic studies using ¹H NMR confirmed:
Example Reaction :
C2-Arylation
Regioselective C2-arylation enables functionalization at position 2. Using Pd catalysis, aryl halides (e.g., 4-iodoanisole) react with 5-chloroimidazo[4,5-b]pyridine to yield C2-aryl derivatives. This reaction is critical for synthesizing kinase inhibitors .
Optimized Conditions :
Alkylation Reactions
Alkylation at the N1 position is achieved using alkyl halides or alcohols under basic conditions. For example:
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Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives .
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Bulkier substituents (e.g., benzyl groups) require longer reaction times (12–24 h) .
Representative Data :
| Alkylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6 h | 85 | |
| Benzyl bromide | DMF, K₂CO₃, 80°C, 24 h | 70 |
Synthetic Routes to Derivatives
A one-pot tandem protocol simplifies synthesis:
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SNAr reaction with amines.
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Nitro reduction to diamine.
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Cyclization with aldehydes.
Advantages :
Mechanistic Insights
Time-dependent ¹H NMR studies reveal:
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Imine intermediates (δ = 7.00 ppm) form initially.
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Cyclized dihydro intermediates (δ = 8.60 ppm) aromatize to final products .
Proposed Pathway :
Computational Modeling
DFT studies highlight:
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Anticancer Activity
5-Chloro-4H-imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have shown significant activity against human cancer cell lines such as glioblastoma (LN-229) and lung carcinoma (NCI-H460), with some compounds exhibiting IC50 values in the low micromolar range .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 10 | Colon Carcinoma | 0.4 |
| 14 | Lung Carcinoma | 0.7 |
| 11 | Glioblastoma | 1.8 |
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key cellular pathways associated with tumor growth and survival. For example, some derivatives act as inhibitors of Aurora kinase A (AURKA), a crucial enzyme in cell division, thereby inducing apoptosis in cancer cells .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The antimicrobial potential of this compound has been documented against various bacterial strains. Studies have shown that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold can enhance activity against both Gram-positive and Gram-negative bacteria. For example, compounds with chlorine substituents at the para position of phenyl groups demonstrated increased antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Bacillus cereus | High |
Anti-inflammatory and Antiviral Applications
Anti-inflammatory Effects
Research indicates that certain derivatives of this compound exhibit anti-inflammatory properties by modulating pathways involved in oxidative stress and inflammation. These compounds have shown potential in reducing inflammatory responses in models of retinal ischemia and obesity-related inflammation .
Antiviral Activity
The antiviral potential of these compounds has also been explored, particularly against HIV and other viral pathogens. Some derivatives demonstrated moderate to good activity in vitro against HIV strains, indicating their potential as antiviral agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives typically involves alkylation reactions and other modification strategies to enhance biological activity. Structure-activity relationship studies have revealed that specific substitutions can significantly impact the pharmacological profile of these compounds.
Key Findings from SAR Studies:
Mechanism of Action
Compound “5-chloro-4H-imidazo[4,5-b]pyridine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or functional groups, but with different properties or applications. The comparison can help identify the advantages and limitations of compound “this compound” in various contexts.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Electronic Effects
5-Fluoro-imidazo[4,5-b]pyridine
- Substituent : Fluorine at the 5-position.
- However, its smaller atomic radius may reduce steric hindrance .
- Application : Used as a bioactive fragment in hybrid molecules targeting inflammatory pathways .
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine
- Substituents : Chlorine at the 4-position and hydroxyl at the 2-position.
- Structural Difference : The imidazo[4,5-c]pyridine isomer shifts the fused ring position, altering molecular geometry and electronic distribution.
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
- Substituents: Amino, methyl, and phenyl groups at positions 2, 1, and 6, respectively.
- Bioactivity: A carcinogenic heterocyclic amine formed in cooked meats. The phenyl and amino groups contribute to mutagenicity via DNA adduct formation, contrasting with the kinase-targeting chloro derivative .
Halogen-Substituted Derivatives
6-Bromo-3-(bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine
Functional Group Modifications
Imidazo[4,5-b]pyridinylethoxypiperidones
- Modification : Ethoxypiperidone side chains.
Data Table: Key Comparisons
Q & A
Q. How can discrepancies in antiglycation IC₅₀ values for structurally similar derivatives be resolved?
- Methodological Answer :
- Assay standardization : Control AGE formation kinetics (e.g., incubation time, glucose concentration) .
- Dose-response validation : Use orthogonal methods (e.g., fluorescence-based AGE detection) to confirm IC₅₀ reproducibility .
- SAR refinement : Introduce electron-donating groups (e.g., methoxy) at the 2-aryl position to enhance hydrogen bonding with target proteins .
Tables for Key Data
Table 1 : Representative Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Table 2 : Computational Parameters for SAR Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
